

Carpanone: A Technical Guide to its Isolation and Spectroscopic Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carpanone

Cat. No.: B1204028

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Introduction

Carpanone is a structurally complex, hexacyclic lignan natural product first isolated from the bark of the carpano tree (*Cinnamomum* sp.) found on Bougainville Island.^{[1][2]} Its unique architecture, featuring five contiguous stereogenic centers, has made it a subject of significant interest in the fields of natural product chemistry and synthetic methodology. This technical guide provides a detailed overview of the isolation of **carpanone** from its natural source and a comprehensive summary of the spectroscopic data that led to the elucidation of its intricate structure. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product isolation, characterization, and the development of novel therapeutic agents.

Isolation from Natural Source

The initial isolation of **carpanone** was reported by Brophy et al. in 1969. The procedure involves the extraction of the dried and milled bark of *Cinnamomum* sp. followed by chromatographic separation to yield the pure compound.

Experimental Protocol: Isolation of Carpanone

Source Material: Dried, milled bark of *Cinnamomum* sp.

1. Extraction:

- The milled bark is subjected to exhaustive percolation with a suitable organic solvent. While the original literature does not specify the solvent, light petroleum or hexane is typically employed for the initial extraction of lignans.
- This is followed by percolation with a more polar solvent, such as diethyl ether or chloroform, to extract a broader range of compounds.
- The resulting extracts are concentrated under reduced pressure to yield crude oily or semi-solid residues.

2. Chromatographic Separation:

- The crude ether/chloroform extract is subjected to column chromatography over a silica gel or alumina stationary phase.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane or benzene and gradually increasing the polarity with the addition of ethyl acetate or acetone.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **carpanone**.
- Fractions enriched with **carpanone** are combined and further purified by repeated column chromatography or preparative TLC.

3. Crystallization:

- The purified **carpanone** is crystallized from a suitable solvent system, such as methanol or an ethanol-water mixture, to yield colorless crystals.

Structural Characterization

The determination of the complex structure of **carpanone** was a significant achievement, relying on a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography. The initial structural insights were derived from UV, IR, Mass Spectrometry, and NMR spectroscopy of the isolated natural product. The definitive three-dimensional

structure was established through the X-ray crystallographic analysis of the synthetically produced **carpanone**, which was shown to be identical to the natural product.[2]

Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C ₂₀ H ₁₈ O ₆
Molecular Weight	354.35 g/mol
Appearance	Colorless crystals
Melting Point	Not reported in readily available literature
Optical Rotation	The natural product is isolated as a racemate (±)-carpanone.

Spectroscopic Data	Key Features
UV-Vis (λ _{max})	Not explicitly detailed in available literature for the natural product.
IR (ν _{max} , cm ⁻¹)	Expected to show characteristic absorptions for a carbonyl group (~1680-1700 cm ⁻¹), aromatic rings, and ether linkages.
Mass Spectrometry (m/z)	Molecular ion peak consistent with the molecular formula C ₂₀ H ₁₈ O ₆ .
¹ H NMR (CDCl ₃ , δ ppm)	See Table 1 for detailed assignments.
¹³ C NMR (CDCl ₃ , δ ppm)	See Table 2 for detailed assignments.

Table 1: ¹H NMR Spectroscopic Data for Carpanone

Chemical Shift (ppm)	Multiplicity / J (Hz)	Integration	Assignment
7.01	s	1H	Ar-H
6.57	s	1H	Ar-H
5.95	d, J = 1.4 Hz	1H	O-CH ₂ -O
5.93	d, J = 1.4 Hz	1H	O-CH ₂ -O
5.89	s	2H	O-CH ₂ -O
4.21	d, J = 7.0 Hz	1H	H-C-O
3.28	m	1H	Methine H
2.95	m	1H	Methine H
2.45	m	1H	Methine H
1.05	d, J = 7.0 Hz	3H	CH ₃
0.95	d, J = 7.0 Hz	3H	CH ₃

Note: The assignments are based on the expected structure and may require 2D NMR for definitive confirmation.

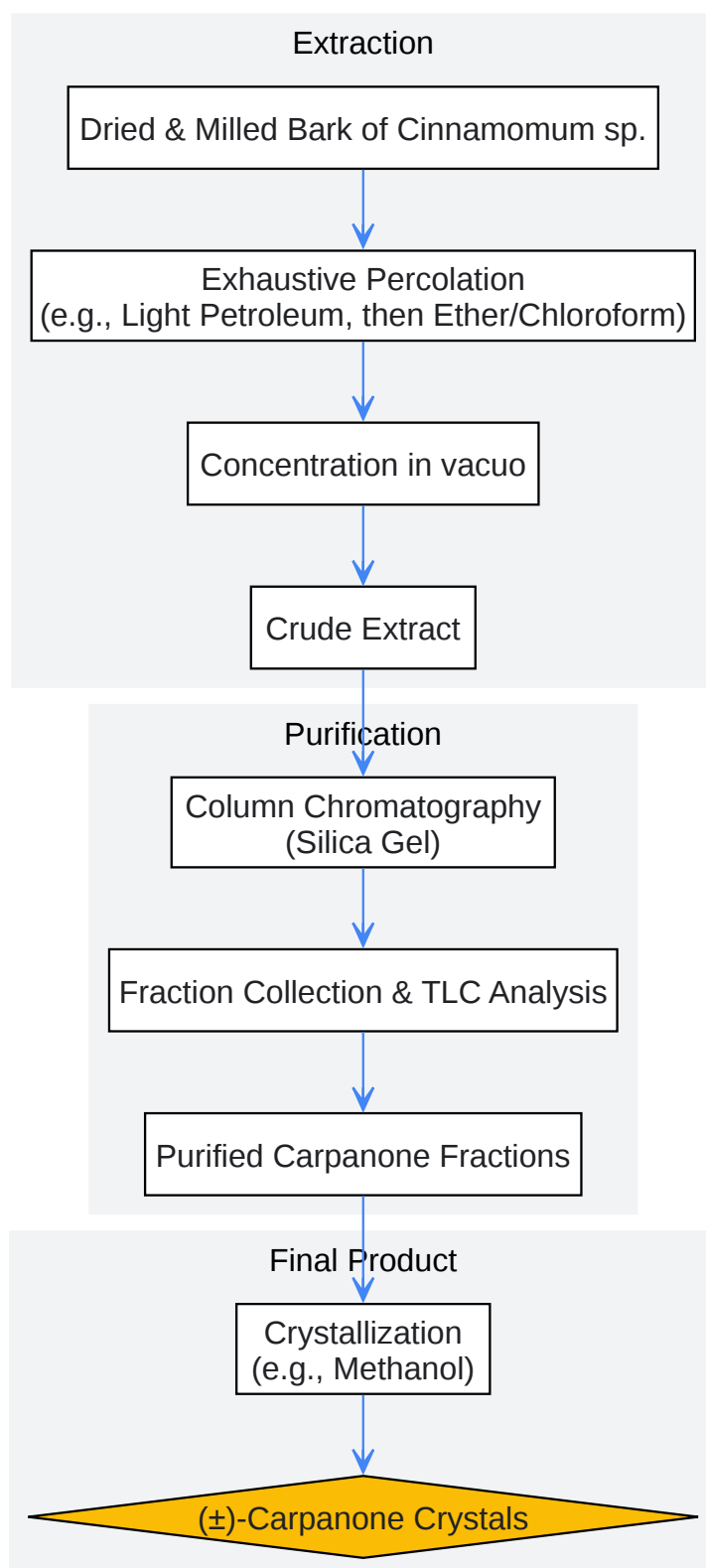
Table 2: ¹³C NMR Spectroscopic Data for Carpanone (Predicted)

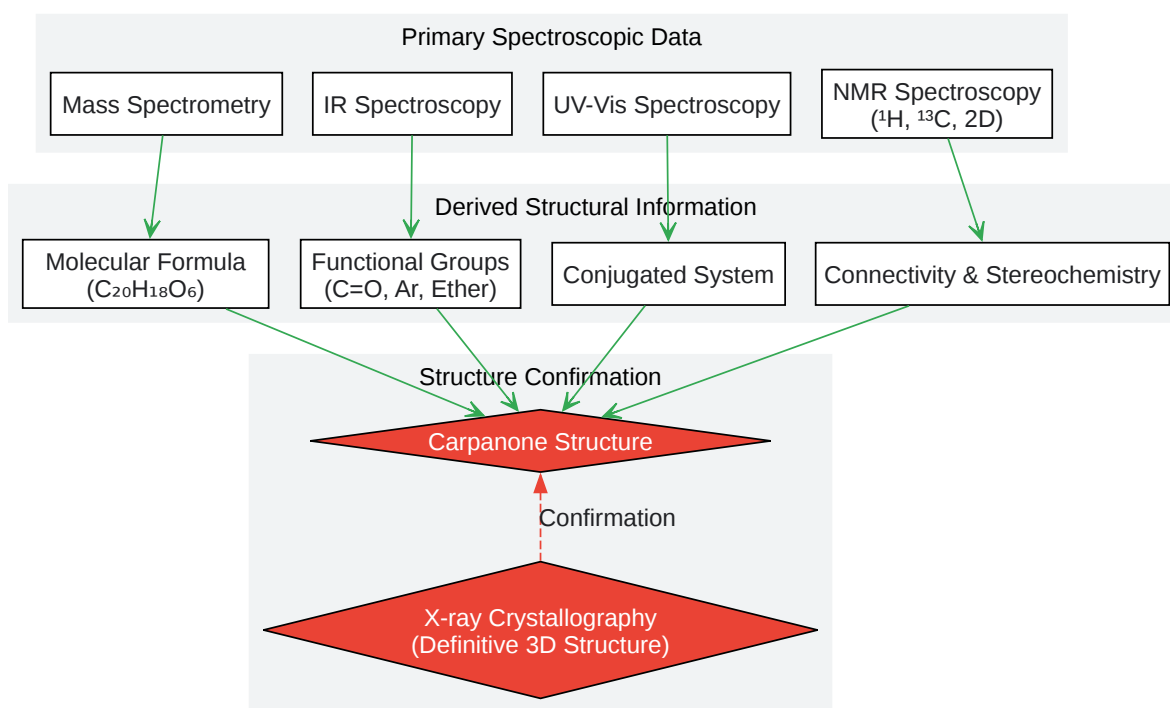
Detailed ¹³C NMR data for the natural product is not readily available in the searched literature. The following are predicted chemical shifts based on the known structure and typical values for similar lignans.

Chemical Shift (ppm)	Assignment
~195-205	C=O
~140-150	Aromatic C-O
~105-130	Aromatic C-H & C-C
~101	O-CH ₂ -O
~70-85	Aliphatic C-O
~40-55	Methine C
~10-20	CH ₃

Visualizations

Experimental Workflow for Carpanone Isolation





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References

- 1. Oxidative Dehydrogenative Couplings of Alkenyl Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carpanone - Wikipedia [en.wikipedia.org]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com